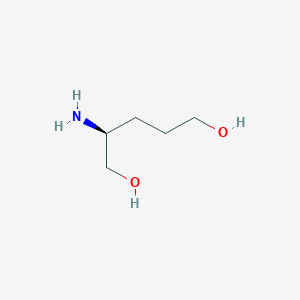

(2s)-2-Aminopentane-1,5-diol

Descripción

Structural Characteristics of (2S)-2-Aminopentane-1,5-Diol

IUPAC Nomenclature and Stereochemical Configuration

The compound is systematically named This compound , reflecting its stereochemical configuration. The "(2S)" designation indicates the absolute configuration of the chiral center at carbon 2, where the amino group (-NH₂) occupies the S configuration relative to the Cahn-Ingold-Prelog priority order. The parent chain is pentane, with hydroxyl groups (-OH) at carbons 1 and 5.

| Key Features | Details |

|---|---|

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol |

| Chiral Center | Carbon 2 (S-configuration) |

| Functional Groups | Primary amine, two primary hydroxyl groups |

The stereochemical rigidity of the (2S) configuration distinguishes this compound from its (2R) enantiomer, influencing its reactivity and physicochemical properties.

Molecular Conformation and Hydrogen Bonding Patterns

The molecule adopts a linear conformation due to the pentane backbone, with hydroxyl groups at terminal positions (C1 and C5) and an amino group at C2. This arrangement enables intermolecular hydrogen bonding between the hydroxyl and amino groups, enhancing its solubility in polar solvents. Intramolecular hydrogen bonding is less likely due to the spatial separation of the functional groups.

| Functional Group | Hydrogen Bonding Potential |

|---|---|

| C1-OH | Acts as donor/acceptor with water or other polar molecules |

| C5-OH | Similar to C1-OH; terminal positioning reduces steric hindrance |

| C2-NH₂ | Donates protons to acceptors (e.g., O-H or N-H) |

Comparative Analysis with Structural Isomers

A direct comparison with 2-aminopentane-1,3-diol (CAS 19368217) reveals structural and functional differences:

| Property | This compound | 2-Aminopentane-1,3-Diol |

|---|---|---|

| Hydroxyl Group Positions | C1 and C5 (terminal) | C1 and C3 (proximal) |

| Hydrogen Bonding Capacity | Higher (greater separation of -OH) | Lower (closer -OH groups) |

| Boiling Point | ~295.7°C (estimated) | Not reported |

| Molecular Weight | 119.16 g/mol | 119.16 g/mol |

The terminal hydroxyl groups in this compound reduce steric hindrance, potentially increasing reactivity in nucleophilic substitution reactions compared to the 1,3-diol isomer.

Spectroscopic Identification Methods

Infrared (IR) Spectral Signatures

The IR spectrum of this compound is characterized by:

| Functional Group | Characteristic Peaks (cm⁻¹) | Intensity |

|---|---|---|

| O-H (aliphatic) | 3200–3600 (broad) | Strong |

| N-H (amine) | 3300–3500 | Strong |

| C-O (stretching) | 1000–1300 | Medium |

| C-N (stretching) | 1000–1200 | Weak |

Propiedades

Fórmula molecular |

C5H13NO2 |

|---|---|

Peso molecular |

119.16 g/mol |

Nombre IUPAC |

(2S)-2-aminopentane-1,5-diol |

InChI |

InChI=1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2/t5-/m0/s1 |

Clave InChI |

UEDDHBVGNLVMRQ-YFKPBYRVSA-N |

SMILES |

C(CC(CO)N)CO |

SMILES isomérico |

C(C[C@@H](CO)N)CO |

SMILES canónico |

C(CC(CO)N)CO |

Secuencia |

X |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Mechanistic Insights and Limitations

- Catalyst-Substrate Interaction: Organocatalyst 7 binds to the Ns-protected amine via hydrogen bonding, positioning the acylating agent near the secondary OH. Solvent polarity and temperature modulate this interaction .

- Limitations : Selectivity diminishes with alternative protective groups (e.g., Boc, Cbz), and enantiomeric purity requires careful control during synthesis .

Métodos De Preparación

Molecular Architecture

The compound’s IUPAC name, (2S)-2-aminopentane-1,5-diol , reflects its linear pentane backbone with hydroxyl groups at terminal carbons (C1 and C5) and an (S)-configured amine at C2. The molecular formula C₅H₁₃NO₂ (MW: 119.16 g/mol) and SMILES notation C(CC@@HN)CO unambiguously define its connectivity and stereochemistry.

Stereochemical Significance

The (S) configuration at C2 introduces chirality, necessitating asymmetric synthesis or resolution techniques. Nuclear Overhauser Effect (NOE) NMR and circular dichroism (CD) spectroscopy are critical for confirming absolute configuration. Computational modeling, such as Density Functional Theory (DFT), aids in predicting stereochemical outcomes during synthesis.

Theoretical Synthetic Routes

Asymmetric Amination of Diol Precursors

A plausible route involves the stereoselective introduction of the amine group into a 1,5-diol scaffold. For example:

- Substrate : 1,5-Pentanediol

- Amination Agent : Ammonia or protected amines

- Catalyst : Chiral transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity.

Reaction conditions (temperature, pressure, solvent polarity) must balance amine nucleophilicity and hydroxyl group reactivity. Polar aprotic solvents like DMF may enhance amine incorporation while minimizing side reactions.

Reductive Amination of Ketodiols

Reductive amination of 2-ketopentane-1,5-diol offers a pathway to control stereochemistry:

$$

\text{2-Ketopentane-1,5-diol} + \text{NH}3 \xrightarrow{\text{NaBH}4/\text{MeOH}} (2S)\text{-2-Aminopentane-1,5-diol}

$$

Sodium borohydride in methanol selectively reduces the ketone to an alcohol while introducing the amine group. Enantiomeric excess (ee) depends on reaction kinetics and catalyst choice.

Industrial-Scale Production Challenges

Catalytic Hydrogenation

Industrial methods likely employ catalytic hydrogenation of nitro or imine intermediates. For instance:

Purification and Isolation

Chromatographic techniques (e.g., silica gel with ethyl acetate/hexane gradients) resolve diastereomers, while crystallization optimizes enantiopurity. Industrial processes may favor continuous-flow systems to enhance yield and reduce costs.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) confirms enantiopurity (>98% ee).

Q & A

Basic: What are the established methods for synthesizing (2S)-2-aminopentane-1,5-diol with high enantiomeric purity?

Methodological Answer:

Enantioselective synthesis can be achieved via biocatalytic pathways or organocatalytic strategies. For example:

- Biocatalytic synthesis : A transketolase/ω-transaminase cascade reaction enables preparative-scale production of (2S)-configured derivatives with >99% enantiomeric excess (ee). This method avoids racemization and leverages enzyme stereospecificity .

- Organocatalytic acylation : Asymmetric organocatalysts (e.g., thiourea-based catalysts) can selectively protect the amino group while retaining diol functionality, enabling downstream stereochemical control .

Basic: How can researchers confirm the purity and stereochemical integrity of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention times and peak areas quantify ee.

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm stereochemistry. For example, vicinal coupling constants between C2 and C3 protons distinguish axial vs. equatorial conformers .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, particularly for derivatives like N-Cbz-protected analogs .

Advanced: How do solvent polarity and catalyst selection influence chemoselectivity in acylation reactions of this compound derivatives?

Methodological Answer:

Chemoselectivity (amino vs. diol acylation) is highly solvent- and catalyst-dependent:

- Solvent effects : Polar aprotic solvents (e.g., THF) favor amine acylation due to enhanced nucleophilicity of the amino group, while nonpolar solvents (e.g., DCM) promote diol acylation (Table 3, ).

- Catalyst design : Bulky Lewis acids (e.g., Mg(OTf)) sterically shield the amino group, redirecting acylation to the diol. In contrast, smaller catalysts (e.g., DMAP) accelerate amine acylation .

Advanced: What strategies address competing reactivity between the amino and diol groups during derivatization?

Methodological Answer:

- Protecting group strategies : Use orthogonal protecting groups (e.g., Fmoc for amines, TBS for diols) to sequentially functionalize each group. For example, Fmoc protection followed by diol acylation achieves >90% selectivity .

- Catalyst-controlled differentiation : Organocatalysts like thiourea derivatives selectively activate the amino group via hydrogen bonding, enabling monoacylation without diol interference .

Advanced: Can biocatalytic approaches be applied to synthesize this compound derivatives with non-natural functional groups?

Methodological Answer:

- ω-Transaminase engineering : Directed evolution of ω-transaminases allows acceptance of non-natural substrates (e.g., ketones with aryl substituents). For example, mutations at the active site (e.g., ATA-117) enable synthesis of β-amino alcohols with bulky side chains .

- Multi-enzyme cascades : Combine transaminases with alcohol dehydrogenases to iteratively modify both amino and diol groups in one pot, reducing intermediate purification steps .

Advanced: How does stereochemistry at C2 influence the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : (2S)-configured derivatives show higher affinity for aminotransferases due to optimal spatial alignment with catalytic residues. For example, (2S)-N-Cbz derivatives inhibit transaminases 10-fold more potently than (2R)-isomers .

- Molecular docking : Computational modeling reveals that the (2S) configuration aligns the amino group with key hydrogen-bond donors in enzyme active sites, whereas (2R) enantiomers adopt non-productive conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.